1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene is an organic compound characterized by the presence of fluorine, nitro, and propan-2-yloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the propan-2-yloxy group. One common method involves the nitration of 1,3-difluorobenzene using a mixture of nitric acid and sulfuric acid to yield 1,3-difluoro-4-nitrobenzene. This intermediate is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propan-2-yloxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the propan-2-yloxy group.
Scientific Research Applications
1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which have unique properties in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group makes it a candidate for further modification to enhance its biological activity.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. Fluorinated compounds are often more metabolically stable and can have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.
4-Nitro-2-(propan-2-yloxy)benzene: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
1,3-Difluoro-4-nitrobenzene: Lacks the propan-2-yloxy group, limiting its applications in certain synthetic routes.
Uniqueness
1,3-Difluoro-4-nitro-2-(propan-2-yloxy)benzene is unique due to the combination of fluorine, nitro, and propan-2-yloxy groups on the benzene ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(2)15-9-6(10)3-4-7(8(9)11)12(13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXKGXCYVZYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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